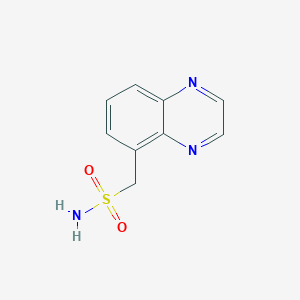
(Quinoxalin-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Quinoxalin-5-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1567085-78-2 . It has a molecular weight of 223.26 . The IUPAC name for this compound is quinoxalin-5-ylmethanesulfonamide .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . A method was investigated for the synthesis of different quinoxalines by the reaction of o-phenylene diamine and 2-bromoacetophenones . This procedure was carried out in ethanol under catalyst-free conditions .Molecular Structure Analysis
The molecular formula of “(Quinoxalin-5-yl)methanesulfonamide” is C9H9N3O2S . The InChI key for this compound is UZMPGJOANOPNPX-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoxaline derivatives have been utilized for the design and development of numerous bioactive molecules . They have been synthesized via many different methods of synthetic strategies .Physical And Chemical Properties Analysis
“(Quinoxalin-5-yl)methanesulfonamide” is a chemical compound with a molecular weight of 223.26 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Medicine
“(Quinoxalin-5-yl)methanesulfonamide” is a privileged pharmacophore that has broad-spectrum applications in the field of medicine . It’s used in the development of various therapeutic agents due to its wide range of pharmacological activities .
Pharmacology
In pharmacology, this compound is of considerable interest due to its wide range of pharmacological activities . It’s used in the development of drugs with various therapeutic potentials .
Pharmaceutics
In pharmaceutics, “(Quinoxalin-5-yl)methanesulfonamide” is used in the formulation of various pharmaceutical products . Its unique chemical properties make it a valuable ingredient in these formulations .
Biological Activities
This compound exhibits a broad range of biological activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action . These activities make it a potential candidate for the development of new therapeutic agents .
Synthesis of Bioactive Compounds
“(Quinoxalin-5-yl)methanesulfonamide” is used in the synthesis of bioactive compounds . The sulfonamide group in its chemical framework enhances the therapeutic potential and biomedical applications of these compounds .
Development of Therapeutic Agents
The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids, like “(Quinoxalin-5-yl)methanesulfonamide”, are capable of being established as lead compounds . Modifications on these derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
Safety And Hazards
Future Directions
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests that there is potential for future development in this area .
properties
IUPAC Name |
quinoxalin-5-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-15(13,14)6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMPGJOANOPNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Quinoxalin-5-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2644531.png)
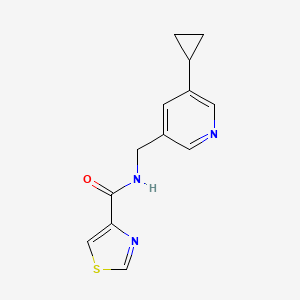
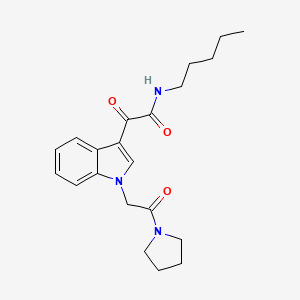

![3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644541.png)
![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2644542.png)
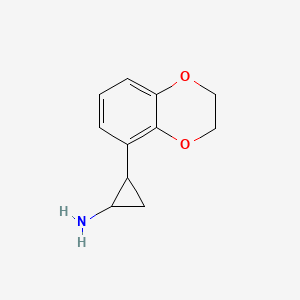
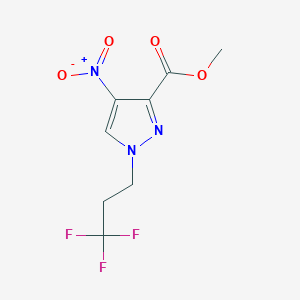
![(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2644545.png)

![3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B2644549.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2644550.png)

